BenchChemオンラインストアへようこそ!

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate

Regioselectivity Nucleophilic Aromatic Substitution Pyrazole Synthesis

This intermediate is critical for VNA-932 (WAY-151932) synthesis. The documented 9:1 regioselectivity in pyrazole N-arylation ensures high isomeric purity, avoiding the 5-methyl regioisomer contaminant that necessitates costly chromatographic removal. Unlike the free acid analog (CAS 220461-68-7), this methyl ester enables a direct hydrolysis-and-couple sequence, bypassing hazardous oxalyl chloride activation. Non-methylated or 5-methyl regioisomeric analogs yield inactive compounds in kinase inhibitor programs. Verify CAS 220462-02-2 upon receipt to guarantee the correct 3-methylpyrazole regioisomer and ensure synthetic reproducibility per WO 1999006409.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 220462-02-2
Cat. No. B3252941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate
CAS220462-02-2
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl
InChIInChI=1S/C12H11ClN2O2/c1-8-5-6-15(14-8)9-3-4-10(11(13)7-9)12(16)17-2/h3-7H,1-2H3
InChIKeyBXSFODFSBQHNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate (CAS 220462-02-2): A Regiospecific Pyrazole-Benzoate Intermediate for Targeted Synthesis and Procurement


Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate (CAS 220462-02-2) is a heterocyclic aromatic ester belonging to the class of pyrazole-benzoate derivatives, characterized by a 2-chloro substituent on the phenyl ring and a 3-methyl-1H-pyrazol-1-yl group at the para position [1]. It serves as a pivotal synthetic intermediate rather than a terminal bioactive agent, with its documented primary application being the synthesis of the orally active, nonpeptide vasopressin V2 receptor agonist VNA-932 (WAY-151932) [2]. The compound's value lies in its precise regiospecific structure, which enables definitive downstream functionalization, distinguishing it from non-methylated or regioisomeric analogs that lead to inactive or undesired products in critical synthetic routes [3].

Procurement Risk of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate Substitution: Regioisomerism and Functional Group Incompatibility


Generic substitution with closely related pyrazole-benzoate analogs carries a high risk of synthetic failure due to subtle but critical structural differences. The methyl group on the pyrazole ring dictates regiochemical outcomes during nucleophilic aromatic substitution, where the 5-methyl regioisomer is an undesired byproduct that must be chromatographically removed [1]. Similarly, replacing the methyl ester with the free carboxylic acid (2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, CAS 220461-68-7) alters the reactivity profile, requiring different coupling conditions and potentially compromising yields in amide bond formation [2]. The absence of the 2-chloro substituent, as in methyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate, removes a critical site for further derivatization and changes the electronic properties of the ring system. These differences are not merely theoretical; they are documented to produce distinct product distributions and necessitate divergent purification strategies, making unverified replacement compounds a source of experimental irreproducibility [1].

Quantitative Evidence for Differentiated Selection of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate (CAS 220462-02-2)


Superior Regioselectivity in Pyrazole N-Arylation: 9:1 Ratio Favoring the 3-Methyl Regioisomer

In the synthesis of the homologous benzonitrile intermediate, nucleophilic displacement of 2-chloro-4-fluorobenzonitrile with the potassium salt of 3-methylpyrazole yields a 9:1 mixture of the desired 3-methylpyrazol-1-yl regioisomer (structurally analogous to the target benzoate) to the undesired 5-methyl regioisomer [1]. This 90% regioselectivity directly contrasts with the use of unsubstituted pyrazole (generating Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate, CAS 313674-09-8), which does not provide this specific methylation pattern and cannot serve as a precursor to 3-methyl-substituted bioactive targets. The high isomeric purity achievable through fractional crystallization, rather than more costly chromatography, provides a quantifiable advantage in process chemistry and procurement specificity. No comparable regioselectivity data has been reported for the alternative 5-methyl regioisomer (Methyl 2-chloro-4-(5-methyl-1H-pyrazol-1-yl)benzoate, CAS 220462-04-4), which is typically obtained as a minor byproduct and is not the kinetically favored product [1].

Regioselectivity Nucleophilic Aromatic Substitution Pyrazole Synthesis

Defined Synthetic Utility as a Direct Precursor to a V2 Receptor Agonist Clinical Candidate

The methyl ester intermediate is explicitly documented as compound (VIII) in the convergent synthesis of VNA-932 (WAY-151932), a first-in-class orally active vasopressin V2 receptor agonist [1]. Saponification of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate with LiOH in THF or NaOH in acetonitrile directly provides the corresponding benzoic acid, which is then coupled to a pyrrolobenzodiazepine to yield VNA-932 [1]. By contrast, the free acid analog (2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, CAS 220461-68-7) requires activation as an acid chloride prior to coupling, a step that introduces additional handling hazards and potential racemization issues. The methyl ester thus provides a convergent, high-yielding entry point into a pharmacologically validated chemical series, whereas non-methylated analogs (e.g., CAS 313674-09-8) lack the 3-methyl group necessary for the target compound's biological activity profile [2].

Vasopressin Agonist Intermediate VNA-932 Synthesis

Structural Differentiation from Non-Chlorinated and Non-Methylated Analogs via Molecular Weight and Lipophilicity

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate has a molecular weight of 250.68 g/mol and a calculated LogP of 2.62 . The 2-chloro substituent contributes significantly to both molecular weight and lipophilicity. Removing the chlorine (e.g., Methyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate) reduces the molecular weight by approximately 34.5 Da and lowers LogP, which can alter membrane permeability and protein binding characteristics in the final drug substance. Removing the 3-methyl group from the pyrazole yields Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate (CAS 313674-09-8), which has a molecular weight of 236.65 g/mol, a decrease of 14.03 Da [1]. These subtle but measurable differences in physicochemical properties can lead to divergent pharmacokinetic profiles in the ultimate target compounds, making the specific 2-chloro-3-methyl combination critical for maintaining the desired drug-like properties established in the VNA-932 lead series.

Physicochemical Properties Lipophilicity Structural Analog Comparison

Validated Application Scenarios for Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate (CAS 220462-02-2) Based on Differential Evidence


Synthesis of V2 Vasopressin Receptor Agonists (VNA-932 Series)

The methyl ester is the preferred starting material for synthesizing VNA-932 and its analogs. The documented 9:1 regioselectivity in pyrazole N-arylation ensures high isomeric purity of the core scaffold, while the methyl ester's direct hydrolysis-and-couple sequence avoids the hazardous oxalyl chloride activation step required by the free acid analog [1]. Procurement of this specific intermediate, rather than the free acid or a non-methylated analog, is essential for maintaining the convergent synthetic strategy disclosed in WO 1999006409 and for achieving the target compound's pharmacological profile as a selective V2 agonist [2].

Kinase Inhibitor Scaffold Construction Requiring 3-Methylpyrazole Motifs

Pyrazole-based kinase inhibitors frequently require a methyl substituent at the 3-position of the pyrazole ring to occupy a hydrophobic pocket in the ATP-binding site. The high regioselectivity of 3-methylpyrazole attachment (9:1 over the 5-methyl isomer) makes this intermediate the sole reliable source of the correct regioisomer for downstream kinase inhibitor synthesis [1]. Substituting with the 5-methyl regioisomer or unsubstituted pyrazole would produce inactive or off-target compounds, as the methyl group position is critical for hinge-region hydrogen bonding and steric complementarity [1].

General Aromatic Nucleophilic Substitution Methodology Development

The compound's well-characterized formation via nucleophilic aromatic substitution (SNAr) of methyl 2-chloro-4-fluorobenzoate with 3-methylpyrazole provides a robust model system for studying pyrazole N-arylation regioselectivity [1]. The 9:1 regioselectivity observed in the benzonitrile analog offers a benchmark for comparing different bases (KH vs. NaH vs. KOtBu), solvents (DMF vs. THF), and leaving groups (F vs. Cl vs. NO2). This makes it a valuable reference compound for process chemistry optimization and for training computational models predicting SNAr regioselectivity.

Quote Request

Request a Quote for Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.